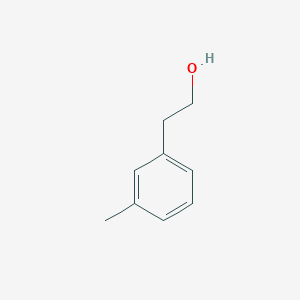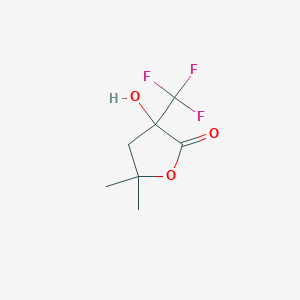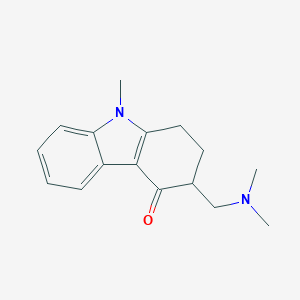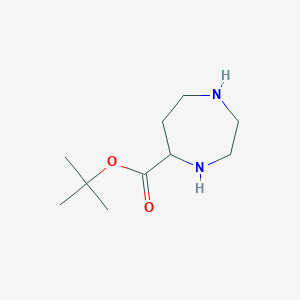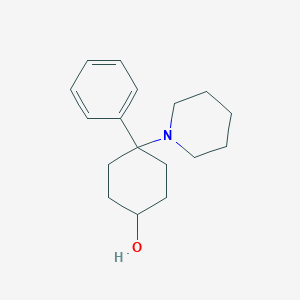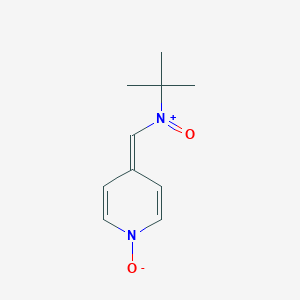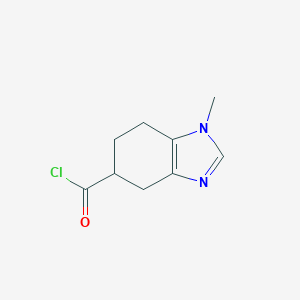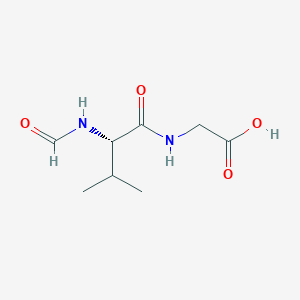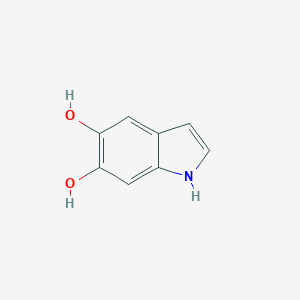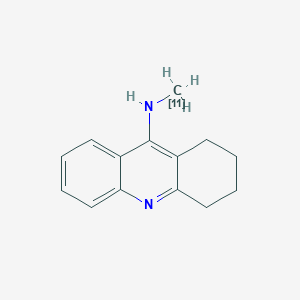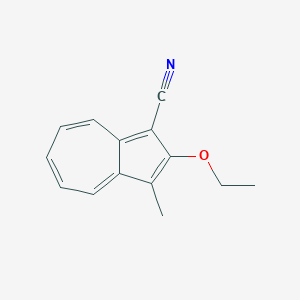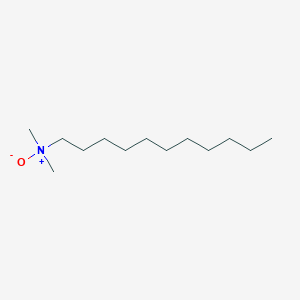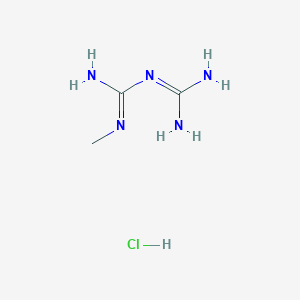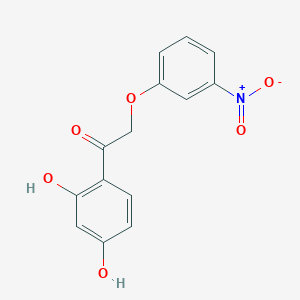
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone, also known as DNPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPE is a synthetic compound that can be synthesized using specific methods, which will be discussed in This paper aims to provide an overview of DNPE, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and division of cancer cells.
Effets Biochimiques Et Physiologiques
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can inhibit the growth and proliferation of cancer cells. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments is its synthetic accessibility. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using relatively simple methods, making it an attractive target for researchers. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is its potential toxicity. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone. One area of interest is the development of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone-based materials with novel optical and electronic properties. Another area of interest is the investigation of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone as a potential drug candidate for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Conclusion
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using specific methods and has been studied for its potential anticancer properties, as well as its applications in materials science and analytical chemistry. While there are advantages to using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments, there are also limitations, including its potential toxicity. Further research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Méthodes De Synthèse
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using a two-step process. In the first step, 2,4-dihydroxyacetophenone is converted to its bromo derivative using bromine and acetic acid. In the second step, the bromo derivative is reacted with 3-nitrophenol in the presence of potassium carbonate and dimethylformamide to yield 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. In pharmaceuticals, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. In materials science, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a building block for the synthesis of organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a reagent for the determination of metal ions in various samples.
Propriétés
Numéro CAS |
137987-90-7 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
Formule moléculaire |
C14H11NO6 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-4-5-12(13(17)7-10)14(18)8-21-11-3-1-2-9(6-11)15(19)20/h1-7,16-17H,8H2 |
Clé InChI |
CXNRFGUEAKKRFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Autres numéros CAS |
137987-90-7 |
Synonymes |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



